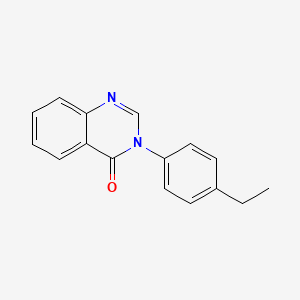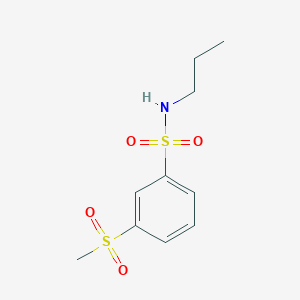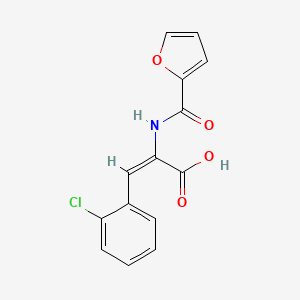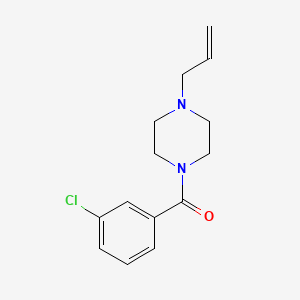
3-(4-ethylphenyl)-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-ethylphenyl)-4(3H)-quinazolinone, also known as EEQ, is a heterocyclic organic compound that belongs to the quinazolinone family. EEQ is a potent inhibitor of several protein kinases, including cyclin-dependent kinase 4 (CDK4), which is involved in cell cycle regulation. EEQ has attracted significant attention in the scientific community due to its potential application in cancer treatment and other diseases.
作用機序
3-(4-ethylphenyl)-4(3H)-quinazolinone exerts its anticancer activity by inhibiting CDK4, which is a key regulator of the cell cycle. CDK4 is involved in the transition from the G1 phase to the S phase of the cell cycle, which is a critical step for cell proliferation. By inhibiting CDK4, this compound prevents cancer cells from dividing and proliferating, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis (the formation of new blood vessels). This compound has also been shown to modulate the expression of several genes involved in cell cycle regulation, apoptosis, and angiogenesis.
実験室実験の利点と制限
3-(4-ethylphenyl)-4(3H)-quinazolinone has several advantages for lab experiments, including its potency, specificity, and ease of synthesis. However, this compound also has some limitations, such as its low solubility in aqueous solutions, which can affect its bioavailability and efficacy. This compound also has some toxicity concerns, which need to be carefully evaluated in preclinical studies.
将来の方向性
3-(4-ethylphenyl)-4(3H)-quinazolinone has significant potential for further research and development in cancer treatment and other diseases. Some possible future directions for this compound research include:
1. Development of more potent and selective CDK4 inhibitors based on the this compound scaffold.
2. Evaluation of the efficacy of this compound in combination with other anticancer agents, such as chemotherapy or immunotherapy.
3. Investigation of the molecular mechanisms underlying the anticancer activity of this compound, including its effects on gene expression and signaling pathways.
4. Development of more effective drug delivery systems for this compound, such as nanoparticles or liposomes, to improve its bioavailability and efficacy.
5. Evaluation of the safety and toxicity of this compound in preclinical and clinical studies to assess its potential for clinical use.
Conclusion:
This compound is a promising compound with significant potential for cancer treatment and other diseases. Its inhibition of CDK4 has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it an attractive target for drug development. Further research is needed to fully understand the molecular mechanisms underlying its anticancer activity and to evaluate its safety and efficacy in preclinical and clinical studies.
合成法
The synthesis of 3-(4-ethylphenyl)-4(3H)-quinazolinone involves several steps, including the reaction between 4-ethylbenzoyl chloride and o-phenylenediamine in the presence of a base, followed by cyclization using a Lewis acid catalyst. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
科学的研究の応用
3-(4-ethylphenyl)-4(3H)-quinazolinone has been extensively studied for its potential application in cancer treatment. Studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer treatment.
特性
IUPAC Name |
3-(4-ethylphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-2-12-7-9-13(10-8-12)18-11-17-15-6-4-3-5-14(15)16(18)19/h3-11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNAEQODLNVUSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=NC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7-acetyl-3-(methylthio)-6-phenyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5329506.png)
![2-[(3R*,4R*)-3-hydroxy-4-(4-methyl-1-piperazinyl)-1-piperidinyl]nicotinic acid](/img/structure/B5329515.png)
![1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5329523.png)
![1-[(1-phenylcyclopentyl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5329530.png)

![N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}pyrazin-2-amine](/img/structure/B5329547.png)
![2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-bromo-2-pyridinyl)acetamide](/img/structure/B5329548.png)
![N-ethyl-N-(2-hydroxyethyl)-2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5329555.png)
![2-(2-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B5329556.png)
![2-(4-chloro-2-fluorophenyl)-N-[3-(2-oxo-1-pyrrolidinyl)benzyl]acetamide](/img/structure/B5329562.png)